molecular formula C13H13N8NaO2 B1454752 Molidustat sodium CAS No. 1375799-59-9

Molidustat sodium

Katalognummer B1454752
CAS-Nummer: 1375799-59-9
Molekulargewicht: 336.28 g/mol
InChI-Schlüssel: VYRQLKYGGSWDNH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molidustat sodium is a novel drug candidate that has been developed for the treatment of anemia associated with chronic kidney disease (CKD). It is an orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes that regulate the production of erythropoietin (EPO), the hormone responsible for red blood cell production. Molidustat sodium has shown promising results in preclinical and clinical studies, and it is currently undergoing phase III clinical trials.

Wissenschaftliche Forschungsanwendungen

1. Effects on Sodium Dynamics in Kidney Disease

Molidustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor, has been studied for its effects on sodium dynamics in hypertensive subtotally nephrectomized rats. These studies aimed to understand the impact of molidustat on salt distribution and excretion in chronic kidney disease (CKD). Zhang et al. (2021) found that molidustat did not significantly affect the distribution or excretion of salt in a rat model of nephron loss, indicating its limited impact on sodium dynamics in this context (Zhang et al., 2021).

2. Molidustat as a Novel Treatment for Renal Anemia

Beck et al. (2018) described the discovery of molidustat as an orally bioavailable HIF-PH inhibitor, highlighting its potential as a new treatment for anemia associated with CKD. The inhibition of HIF-PH mimics hypoxia, leading to increased erythropoietin expression and, consequently, increased erythropoiesis. Molidustat is currently under clinical trials for this application (Beck et al., 2018).

3. Long-Term Efficacy in Managing Anemia in CKD

Akizawa et al. (2019) reported the long-term efficacy and safety of molidustat in treating anemia associated with CKD. This study showed that molidustat was well-tolerated for up to 36 months and is an effective alternative to traditional erythropoiesis-stimulating agents in managing CKD-associated anemia (Akizawa et al., 2019).

4. Iron Regulation in CKD Patients

Another study by Akizawa et al. (2019) explored molidustat's effect on iron metabolism in CKD patients. They found that in non-dialysis patients, molidustat increases iron availability, while in hemodialysis patients, further investigation is required to fully understand the mechanisms of iron mobilization associated with molidustat (Akizawa et al., 2019).

Eigenschaften

IUPAC Name

sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,22H,3-6H2;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRQLKYGGSWDNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=C(C=N3)N4C=CN=N4)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N8NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375799-59-9
Record name Sodium 1-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOLIDUSTAT SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0NE7C96T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Molidustat sodium
Reactant of Route 2
Reactant of Route 2
Molidustat sodium
Reactant of Route 3
Reactant of Route 3
Molidustat sodium
Reactant of Route 4
Molidustat sodium
Reactant of Route 5
Reactant of Route 5
Molidustat sodium
Reactant of Route 6
Reactant of Route 6
Molidustat sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.